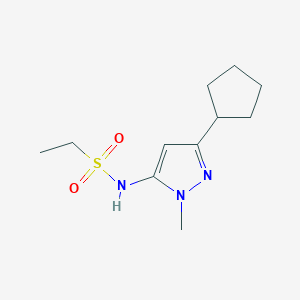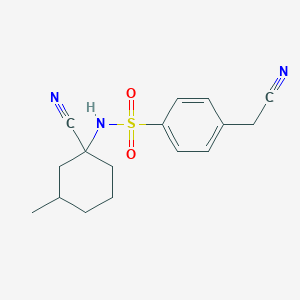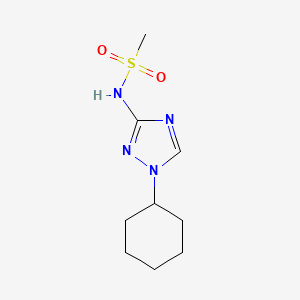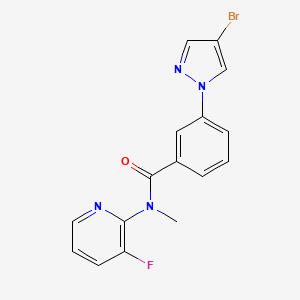![molecular formula C12H14BrNO2 B7663147 (2-Bromo-3-methylphenyl)-[3-(hydroxymethyl)azetidin-1-yl]methanone](/img/structure/B7663147.png)
(2-Bromo-3-methylphenyl)-[3-(hydroxymethyl)azetidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromo-3-methylphenyl)-[3-(hydroxymethyl)azetidin-1-yl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of azetidinone, which is known for its antibacterial and antifungal properties.
作用機序
The mechanism of action of (2-Bromo-3-methylphenyl)-[3-(hydroxymethyl)azetidin-1-yl]methanone is not fully understood. However, it is believed to inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo. It has been reported to have low cytotoxicity towards mammalian cells and does not cause any significant adverse effects on the liver or kidney functions.
実験室実験の利点と制限
The advantages of using (2-Bromo-3-methylphenyl)-[3-(hydroxymethyl)azetidin-1-yl]methanone in lab experiments include its high purity, stability, and ease of synthesis. It is also relatively inexpensive compared to other compounds with similar properties. However, its limited solubility in aqueous solutions may pose a challenge in some experiments.
将来の方向性
The potential applications of (2-Bromo-3-methylphenyl)-[3-(hydroxymethyl)azetidin-1-yl]methanone in scientific research are vast. Some of the future directions include studying its potential use as a drug candidate for the treatment of multidrug-resistant bacterial and fungal infections. It can also be investigated for its potential use as a therapeutic agent for various types of cancer. Moreover, its inhibitory activity on enzymes involved in metabolic pathways makes it a potential drug candidate for the treatment of metabolic disorders such as diabetes and obesity.
Conclusion:
In conclusion, this compound is a chemical compound that has immense potential in scientific research. Its ease of synthesis, stability, and low toxicity make it an attractive candidate for various applications. Its potential use as a drug candidate for the treatment of bacterial and fungal infections, cancer, and metabolic disorders makes it a promising compound for future research.
合成法
The synthesis of (2-Bromo-3-methylphenyl)-[3-(hydroxymethyl)azetidin-1-yl]methanone involves the reaction of 3-(hydroxymethyl)azetidine with 2-bromo-3-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The product is obtained in good yield and high purity by simple filtration and washing.
科学的研究の応用
(2-Bromo-3-methylphenyl)-[3-(hydroxymethyl)azetidin-1-yl]methanone has shown promising results in various scientific research applications. It has been studied for its potential use as a drug candidate for the treatment of bacterial and fungal infections. It has also been investigated for its anticancer activity and as a potential inhibitor of enzymes involved in various metabolic pathways.
特性
IUPAC Name |
(2-bromo-3-methylphenyl)-[3-(hydroxymethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-8-3-2-4-10(11(8)13)12(16)14-5-9(6-14)7-15/h2-4,9,15H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUKCZXJGYZAMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CC(C2)CO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]-2-phenylpropanamide](/img/structure/B7663075.png)

![N-[(1-propylpyrazol-4-yl)methyl]-2-(1,2,4-triazol-1-yl)pyridin-3-amine](/img/structure/B7663085.png)
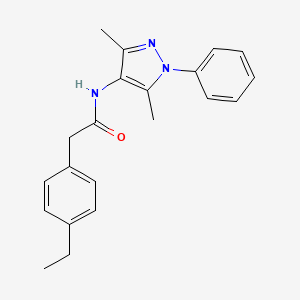
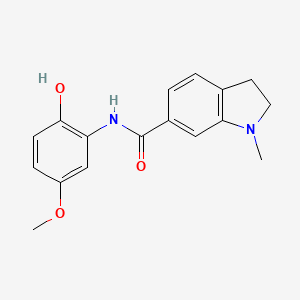
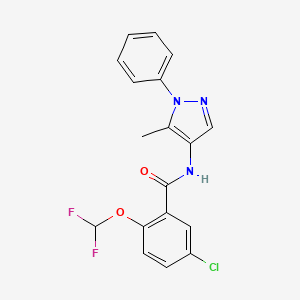
![N-ethyl-4-methyl-3-[[3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazol-5-yl]methylamino]benzamide](/img/structure/B7663116.png)
![5-ethyl-3-methyl-N-[[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl]-1,2-oxazole-4-carboxamide](/img/structure/B7663126.png)
![[1-(2-Chlorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(6-methoxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone](/img/structure/B7663131.png)
